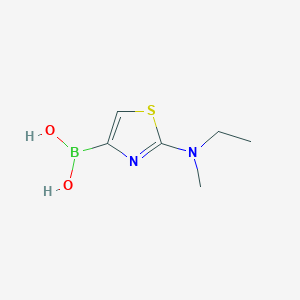
2-(N,N-Methylethylamino)thiazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N,N-Methylethylamino)thiazole-4-boronic acid, also known as 2-MEATB, is an important organic chemical compound used in various scientific and pharmaceutical research applications. It is a stable, crystalline solid that is soluble in water and organic solvents. 2-MEATB is a versatile compound that has a wide range of applications, including use in the synthesis of various compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological research.
Aplicaciones Científicas De Investigación
2-(N,N-Methylethylamino)thiazole-4-boronic acid is used in a variety of scientific and pharmaceutical research applications. It is used as a reagent in the synthesis of various compounds, such as heterocycles, amines, and other organometallic compounds. It is also used as a catalyst in chemical reactions, such as the synthesis of polymers and other organic compounds. Additionally, 2-(N,N-Methylethylamino)thiazole-4-boronic acid is used in biochemical and physiological research, as it has been shown to interact with various enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of 2-(N,N-Methylethylamino)thiazole-4-boronic acid is not fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can then affect their activity. This binding can lead to changes in the biochemical and physiological processes of the body, which can be beneficial or detrimental depending on the application.
Biochemical and Physiological Effects
2-(N,N-Methylethylamino)thiazole-4-boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can lead to improved cognitive function. Additionally, 2-(N,N-Methylethylamino)thiazole-4-boronic acid has been shown to have anti-inflammatory and anti-bacterial properties, which can be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N,N-Methylethylamino)thiazole-4-boronic acid has a variety of advantages for use in laboratory experiments. It is a stable, crystalline solid that is soluble in water and organic solvents, which makes it easy to work with. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to the use of 2-(N,N-Methylethylamino)thiazole-4-boronic acid in laboratory experiments. The compound is toxic and should be handled with caution. Additionally, the compound can react with certain compounds, which can lead to unwanted side products.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(N,N-Methylethylamino)thiazole-4-boronic acid. It has been shown to have potential applications in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer. Additionally, the compound could be used in the development of new drugs and therapies. Additionally, further research into the mechanism of action of 2-(N,N-Methylethylamino)thiazole-4-boronic acid could lead to a better understanding of its effects on the body and the development of new applications.
Métodos De Síntesis
2-(N,N-Methylethylamino)thiazole-4-boronic acid can be synthesized from the reaction of 2-amino-4-thiazoleboronic acid and N,N-dimethylethylamine in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for 1-3 hours. The reaction yields the desired product in up to 95% yield.
Propiedades
IUPAC Name |
[2-[ethyl(methyl)amino]-1,3-thiazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2S/c1-3-9(2)6-8-5(4-12-6)7(10)11/h4,10-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXVFRZXBJTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N(C)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-Methylethylamino)thiazole-4-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



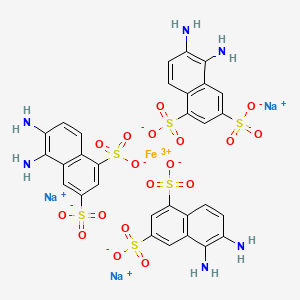
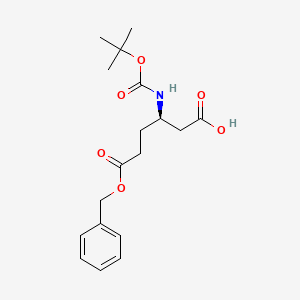
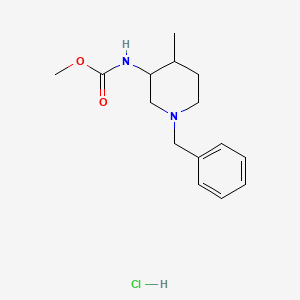


![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)


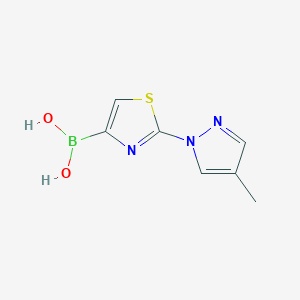
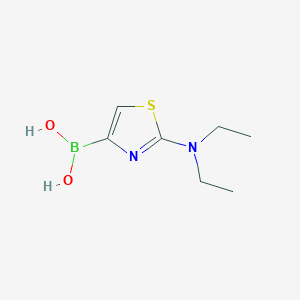

![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)